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Introduction
Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate widely employed

in microbiology and biotechnology for the sensitive detection and quantification of β-

galactosidase activity. This enzyme, encoded by the lacZ gene in many microorganisms,

catalyzes the hydrolysis of lactose into glucose and galactose. The ONPG assay provides a

rapid and reliable method for screening microbial enzymes, identifying lactose-fermenting

organisms, and is a valuable tool in drug discovery for screening potential enzyme inhibitors.

The principle of the ONPG test lies in its structural similarity to lactose.[1][2][3] Unlike lactose,

which requires the enzyme permease to enter the bacterial cell, ONPG can penetrate the cell

wall without the aid of a transport protein.[1][4][5] Once inside the cell, if β-galactosidase is

present, it cleaves the β-galactoside bond in ONPG, releasing galactose and o-nitrophenol.[2]

[3] The o-nitrophenol product is a yellow-colored compound, and its presence can be visually

observed or quantitatively measured by spectrophotometry at a wavelength of 405-420 nm,

providing a direct indication of enzyme activity.[6][7]

Data Presentation: Quantitative Enzyme Kinetics
The efficiency of β-galactosidase from different microbial sources in hydrolyzing ONPG can be

compared using Michaelis-Menten kinetics. The Michaelis constant (Km) represents the
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substrate concentration at which the reaction rate is half of the maximum velocity (Vmax),

indicating the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity.

Microbial
Source

Km (mM)
Vmax
(units)

Optimal pH
Optimal
Temperatur
e (°C)

Reference

Aspergillus

oryzae
0.800 0.0864 A/min 7.5 - [1]

Lactobacillus

plantarum

HF571129

6.644
147.5 µmol

min-1 mg-1
6.5 50 [4]

Thermotoga

maritima

(recombinant)

0.33

79.6 µmol

oNP min-1

mg-1

6.5 85 [8]

Metagenomic

(βgal5)
14.55 93.46 µM/min Acidic 45-55 [9]

Purified β-

galactosidase
0.24

33.4

mOD/min
7.0 - [10]

Signaling Pathway and Experimental Workflow
Diagrams
Enzymatic Reaction of ONPG Hydrolysis
The fundamental biochemical reaction underlying the ONPG assay is the enzymatic cleavage

of ONPG by β-galactosidase.
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Caption: Enzymatic cleavage of ONPG by β-galactosidase into galactose and yellow o-

nitrophenol.

General Experimental Workflow for ONPG Assay
The following diagram outlines the typical steps involved in performing a qualitative or

quantitative ONPG assay.
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Caption: A generalized workflow for conducting an ONPG-based β-galactosidase assay.
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High-Throughput Screening Workflow for Enzyme
Inhibitors
This diagram illustrates a high-throughput screening (HTS) workflow using the ONPG assay to

identify potential β-galactosidase inhibitors, a common practice in drug discovery.
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Caption: High-throughput screening workflow for identifying β-galactosidase inhibitors.

Experimental Protocols
Protocol 1: Qualitative ONPG Test (Broth Method)
This protocol is suitable for the rapid identification of β-galactosidase activity in microbial

isolates.

Materials:

Pure microbial culture (18-24 hours old) grown on a lactose-containing medium.

ONPG broth or tablets.

Sterile inoculating loops or needles.

Incubator at 35-37°C.

Sterile test tubes.

Procedure:

Aseptically inoculate a tube containing ONPG broth with a heavy inoculum from the microbial

culture.[5]

Alternatively, prepare a heavy suspension of the organism in 0.5 mL of sterile saline (turbidity

equivalent to McFarland 3) and add an ONPG disk.[1]

Incubate the tube at 35-37°C.[5]

Observe for a color change at regular intervals for up to 24 hours.[1][5]

Interpretation of Results:

Positive: Development of a yellow color indicates the presence of β-galactosidase activity.[1]

[2]
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Negative: No color change (remains colorless) indicates the absence of β-galactosidase

activity.[1][2]

Protocol 2: Quantitative ONPG Assay (Microplate
Format) for High-Throughput Screening
This protocol is designed for the quantitative measurement of β-galactosidase activity in a 96-

well plate format, ideal for HTS applications such as inhibitor screening.

Materials:

Purified β-galactosidase enzyme or cell lysate containing the enzyme.

96-well clear, flat-bottom microplate.

ONPG solution (e.g., 4 mg/mL in Z-buffer).

Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-

mercaptoethanol, pH 7.0).

Stop solution (1 M Na2CO3).

Test compounds (for inhibitor screening) dissolved in a suitable solvent.

Multichannel pipette.

Microplate reader capable of measuring absorbance at 420 nm.

Procedure:

Plate Setup:

Add 50 µL of Z-buffer to each well.

For inhibitor screening, add 1 µL of the test compound to the respective wells. Add 1 µL of

solvent to control wells.

Add 50 µL of the enzyme solution to each well.
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Reaction Initiation:

Initiate the enzymatic reaction by adding 100 µL of the ONPG solution to each well using a

multichannel pipette.

Incubation:

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60

minutes). The incubation time should be optimized to ensure the reaction remains in the

linear range.

Reaction Termination:

Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.[6][7]

Data Acquisition:

Measure the absorbance of each well at 420 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank wells (no enzyme) from all other readings.

For inhibitor screening, calculate the percentage of inhibition for each compound: %

Inhibition = [1 - (Absorbancecompound / Absorbancecontrol)] x 100

Enzyme activity can be quantified in Miller units, which normalizes the rate of reaction to the

cell density.[3]

Applications in Drug Development
The ONPG assay is a cornerstone in various stages of drug development:

High-Throughput Screening (HTS): The microplate-based ONPG assay is readily adaptable

for HTS campaigns to screen large compound libraries for potential inhibitors of microbial β-

galactosidase.[11] This is relevant in the search for new antimicrobial agents or modulators

of microbial metabolism.
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Enzyme Characterization: It is used to determine the kinetic properties of new enzymes and

to study the mechanism of action of potential inhibitors.[10]

Reporter Gene Assays: The lacZ gene, encoding β-galactosidase, is a widely used reporter

gene in molecular biology. The ONPG assay provides a simple and quantitative method to

measure gene expression levels in response to various stimuli or drug candidates.

Limitations
Despite its widespread use, the ONPG assay has some limitations:

Microorganisms that naturally produce a yellow pigment can interfere with the visual

interpretation of the results.[5]

The assay is most effective when the microorganisms are pre-cultured on a lactose-

containing medium to induce the expression of β-galactosidase.[10]

For whole-cell assays, efficient cell permeabilization is crucial for the substrate to reach the

intracellular enzyme. Different permeabilization methods may yield varying results.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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